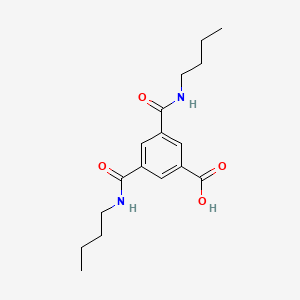![molecular formula C12H15N5O B14352310 2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol CAS No. 91644-36-9](/img/structure/B14352310.png)
2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological activities and applications in various fields such as medicine, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol typically involves the coupling of 2,6-diaminopyrimidin-4-one with an aryl aldehyde. One efficient method is the one-pot coupling reaction under refluxing acetic acid conditions . This method provides high yields and operational simplicity.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from readily available precursors such as 2,6-diaminopyrimidin-4-one. The process may include chlorination, nucleophilic substitution, and deprotection steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organolithium reagents, N-methylpiperazine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol involves its interaction with molecular targets such as enzymes. For example, it can inhibit dihydrofolate reductase (DHFR) by binding to its active site, thereby blocking the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition can lead to the disruption of cell proliferation, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminopyrimidine: A core structure in many pharmaceutical agents, including antifolate drugs like methotrexate and trimethoprim.
Pyrido[2,3-d]pyrimidines: Compounds with similar biological activities, such as antiviral and anticancer properties.
Uniqueness
2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a multi-target inhibitor make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
91644-36-9 |
|---|---|
Formule moléculaire |
C12H15N5O |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
2-[4-[(2,6-diaminopyrimidin-4-yl)amino]phenyl]ethanol |
InChI |
InChI=1S/C12H15N5O/c13-10-7-11(17-12(14)16-10)15-9-3-1-8(2-4-9)5-6-18/h1-4,7,18H,5-6H2,(H5,13,14,15,16,17) |
Clé InChI |
RKVZODQMPWSZMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCO)NC2=NC(=NC(=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


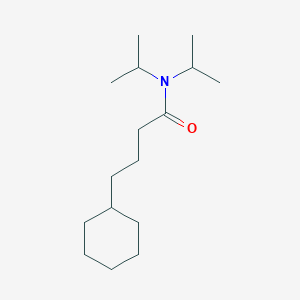


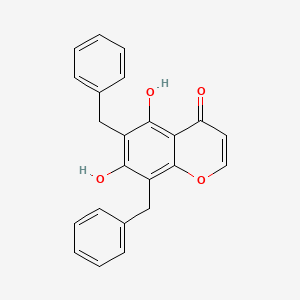
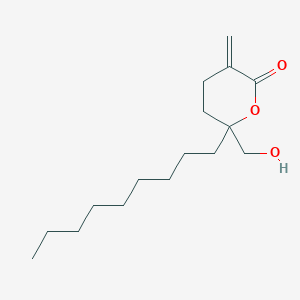
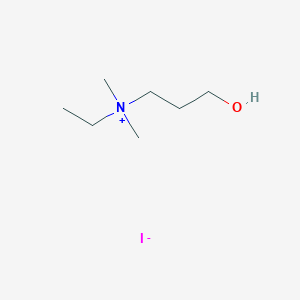
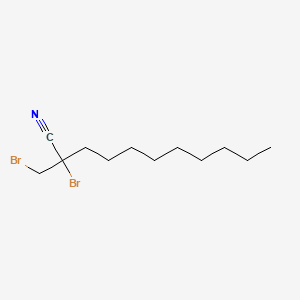


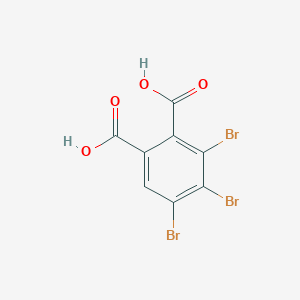
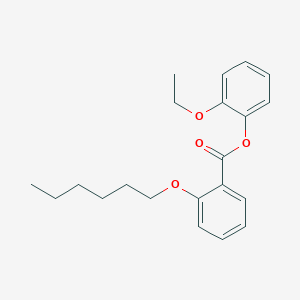
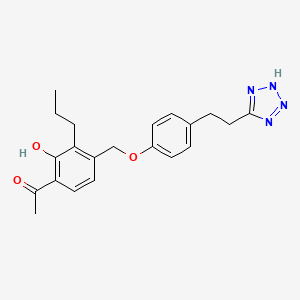
![Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester](/img/structure/B14352304.png)
